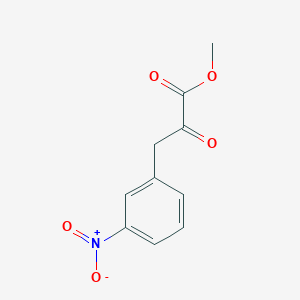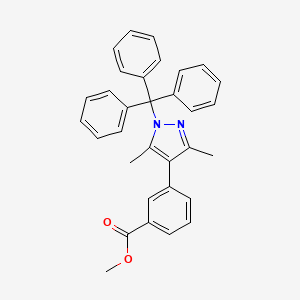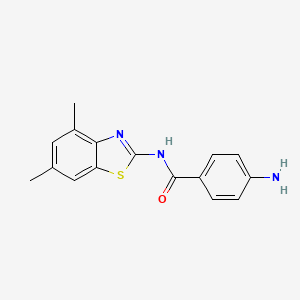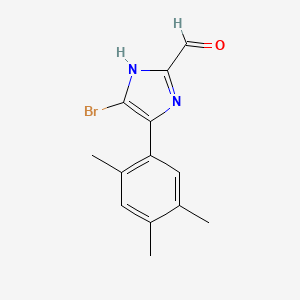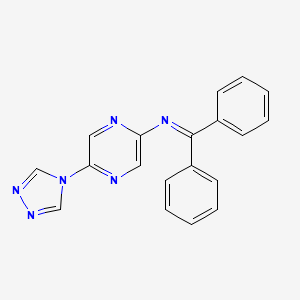![molecular formula C10H8O4S B13692328 Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives
Méthodes De Préparation
The synthesis of Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of piperonal with sodium hydrogen selenide in the presence of piperidine hydrochloride and ethanol as a solvent . This method allows for the incorporation of the benzo[d][1,3]dioxole subunit into the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use as an antioxidant and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with molecular targets and pathways within cells. For example, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may interact with proteins involved in these pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate can be compared with other benzo[d][1,3]dioxole derivatives, such as:
1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: This compound also incorporates the benzo[d][1,3]dioxole subunit and has been studied for its biological activities.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: These compounds have shown antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Propriétés
Formule moléculaire |
C10H8O4S |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
ethyl 2-sulfanylidene-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8O4S/c1-2-12-9(11)6-3-4-7-8(5-6)14-10(15)13-7/h3-5H,2H2,1H3 |
Clé InChI |
QDQTUYCZUGPKGH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)OC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



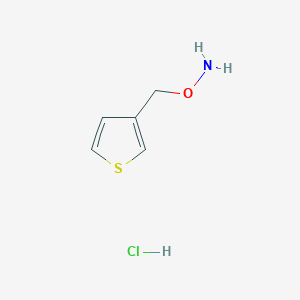
![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
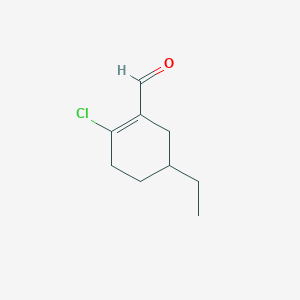
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
